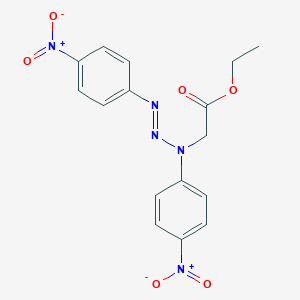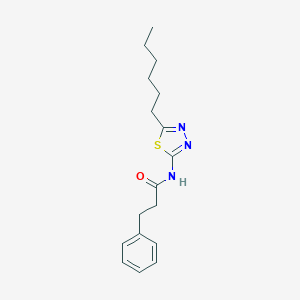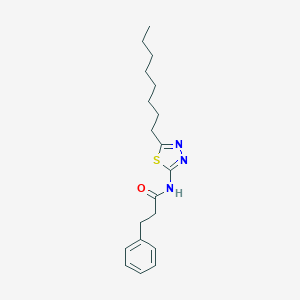
(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of benzoxadiazoles, which are known for their diverse chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine typically involves the reaction of appropriate hydrazine derivatives with benzoxadiazole precursors under controlled conditions. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of hydrazine with benzoxadiazole derivatives in the presence of catalysts or under acidic conditions.
Cyclization Reactions: Cyclization of suitable precursors under thermal or catalytic conditions to form the benzoxadiazole ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxadiazole Derivatives: Compounds with similar benzoxadiazole structures but different functional groups.
Hydrazine Derivatives: Compounds containing hydrazine moieties with varying substituents.
Uniqueness
(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine is unique due to its specific combination of the benzoxadiazole ring and hydrazinylidene group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
304868-53-9 |
|---|---|
Formule moléculaire |
C6H8N4O |
Poids moléculaire |
152.15g/mol |
Nom IUPAC |
(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidenehydrazine |
InChI |
InChI=1S/C6H8N4O/c7-8-4-2-1-3-5-6(4)10-11-9-5/h1-3,7H2/b8-4+ |
Clé InChI |
CDXKNGZCYQAXOI-XBXARRHUSA-N |
SMILES |
C1CC2=NON=C2C(=NN)C1 |
SMILES isomérique |
C1CC2=NON=C2/C(=N/N)/C1 |
SMILES canonique |
C1CC2=NON=C2C(=NN)C1 |
Solubilité |
13.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B403733.png)

![N-[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B403735.png)

![N-[2-(2-Propylphenoxy)ethyl]acetamide](/img/structure/B403739.png)
![N'-[(1E,2E)-2-benzylideneheptylidene]-2-hydroxybenzohydrazide](/img/structure/B403740.png)
![2,4,6,8-Tetrakis(2,3-dimethoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B403741.png)
![N'-[3-(4-ethylphenyl)-2,2-dimethylpropylidene]-2-phenylacetohydrazide](/img/structure/B403742.png)
![2-{[2-hydroxy-1-({5-nitro-2H-tetraazol-2-yl}methyl)-2-oxidohydrazino]methyl}-5-nitro-2H-tetraazole](/img/structure/B403744.png)
![1-Methyl-2-nitro-4-[2,2,2-trichloro-1-(4-methyl-3-nitrophenyl)ethyl]benzene](/img/structure/B403746.png)

